3'-O-Methylbatatasin III

説明

3’-O-Methylbatatasin III is a stilbenoid, a type of natural product found in various organisms such as Pleione bulbocodioides and Gymnadenia conopsea . It’s a natural compound from the orchid plant Bletilla splendens with antibiotic activity and antispasmodic activity .

Molecular Structure Analysis

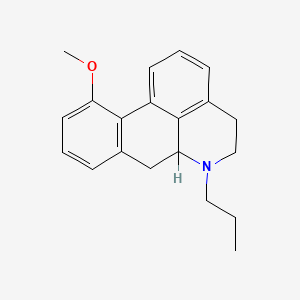

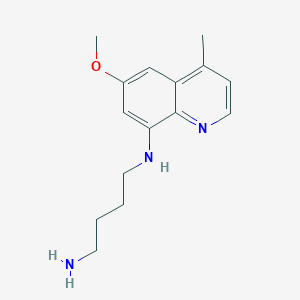

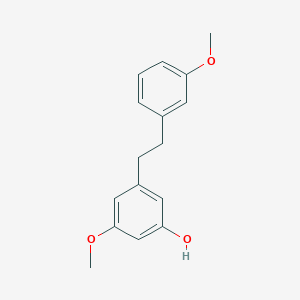

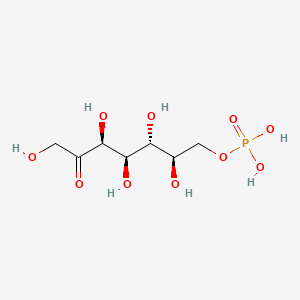

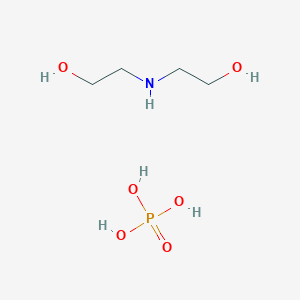

The molecular formula of 3’-O-Methylbatatasin III is C16H18O3 . The IUPAC name is 3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol . The InChI and SMILES strings provide a textual representation of the molecule’s structure . For a detailed 3D structure, please refer to resources like PubChem .Physical And Chemical Properties Analysis

The molecular weight of 3’-O-Methylbatatasin III is 258.31 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 258.125594432 g/mol . The topological polar surface area is 38.7 Ų . It has 5 rotatable bonds .科学的研究の応用

Anti-Inflammatory Research

Application Summary

3’-O-Methylbatatasin III is one of the main anti-inflammatory components found in the effect fraction of Bletilla striata (EFBS), a traditional Chinese herb . This herb is widely used in the treatment of lung conditions such as silicosis, tuberculosis, and pneumogastric hemorrhage .

Methods of Application

In the study, an LPS-induced acute lung injury model was used to evaluate the anti-inflammatory activities of EFBS . The EFBS was enriched by polyamide column chromatography and characterized by HPLC . A component-knockout method combined with an LPS-induced RAW264.7 cell model was used to verify the main anti-inflammation-contributing ingredients and possible molecular mechanism of anti-inflammatory activity in EFBS .

Results and Outcomes

Pretreatment with the EFBS, which contains 3’-O-Methylbatatasin III, resulted in decreases in wet-to-dry lung weight ratio, neutrophil number, MPO activity, total protein concentration, NO level, and MDA level, as well as IL-1 β, IL-6, MCP-1, and TNF- α concentrations in the bronchoalveolar lavage fluid . Western blot analysis demonstrated the increased expressions of iNOS, COX-2, and NF- κ B p65 in the LPS treatment group, all of which were ameliorated by EFBS pretreatment . Histological examination confirmed the protective effect of the EFBS .

Antifungal Research

Application Summary

3’-O-Methylbatatasin III is a natural compound from the orchid plant Bletilla splendens with antibiotic activity and antispasmodic activity . It exhibits antifungal activity .

Methods of Application

The antifungal activity of 3’-O-Methylbatatasin III can be evaluated using various in vitro assays. These assays typically involve exposing a fungal strain to the compound and then measuring the growth inhibition.

Results and Outcomes

While specific results are not available in the search results, the compound is reported to exhibit antifungal activity .

Antitumor Research

Application Summary

3’-O-Methylbatatasin III has been reported to have antitumor properties .

Methods of Application

The antitumor activity of 3’-O-Methylbatatasin III can be evaluated using various in vitro and in vivo assays. These assays typically involve exposing cancer cells to the compound and then measuring the inhibition of cell proliferation.

Results and Outcomes

While specific results are not available in the search results, the compound is reported to inhibit the growth of certain cancer cells .

Spasmolytic Research

Application Summary

3’-O-Methylbatatasin III is a natural compound from the orchid plant Bletilla splendens with antibiotic activity and spasmolytic activity .

Methods of Application

The spasmolytic activity of 3’-O-Methylbatatasin III can be evaluated using various in vitro assays. These assays typically involve exposing a muscle tissue to the compound and then measuring the relaxation of the muscle.

Results and Outcomes

While specific results are not available in the search results, the compound is reported to exhibit spasmolytic activity .

Glycobiology Research

Application Summary

3’-O-Methylbatatasin III can be used for research in the fields of medicine and pharmacy , including glycobiology .

Methods of Application

The application of 3’-O-Methylbatatasin III in glycobiology research can involve various experimental procedures, depending on the specific research question. This could include studying the interaction of the compound with various glycoproteins or glycolipids.

Results and Outcomes

While specific results are not available in the search results, the compound is reported to be useful for research in glycobiology .

Safety And Hazards

3’-O-Methylbatatasin III is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

特性

IUPAC Name |

3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-18-15-5-3-4-12(9-15)6-7-13-8-14(17)11-16(10-13)19-2/h3-5,8-11,17H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJURJXPMJANDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC2=CC(=CC(=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331921 | |

| Record name | 3'-O-Methylbatatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-O-Methylbatatasin III | |

CAS RN |

101330-69-2 | |

| Record name | 3'-O-Methylbatatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,5S,9R,13R,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1216613.png)